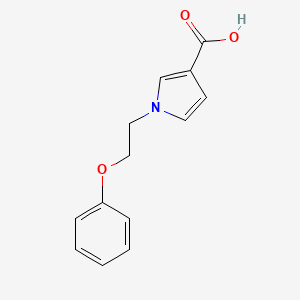![molecular formula C10H8BrNO3 B1470101 1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1539612-09-3](/img/structure/B1470101.png)
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
1-(5-Bromofuran-2-yl)methyl-1H-pyrrole-2-carboxylic acid, commonly referred to as 5-bromopyrrole-2-carboxylic acid (5-BPCA), is an organic compound that is widely used in a variety of scientific research applications. 5-BPCA is a versatile compound that is used as a starting material in the synthesis of other compounds, and it has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various drugs.
Applications De Recherche Scientifique
Plant Defense Mechanisms
Research has elucidated the role of proline and pyrroline-5-carboxylate metabolism in plant defense against pathogens. This metabolism is critical in plants, especially during pathogen infection and abiotic stress, implicating mitochondrial synthesis of P5C in resistance and defense mechanisms through salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response-associated cell death (Qamar, Mysore, & Senthil-Kumar, 2015).
Drug Synthesis
Levulinic acid (LEV), derived from biomass, showcases the potential for synthesizing a variety of value-added chemicals, including drugs. Its derivatives serve as flexible, diverse, and cost-effective materials for drug synthesis, highlighting the role of carboxylic acid functionalities in medicinal chemistry. Applications span cancer treatment, medical materials, and other medical fields, demonstrating the potential of biomass-derived carboxylic acids in drug synthesis (Zhang et al., 2021).
Structural Characterization
The thermochemolysis technique, involving tetramethylammonium hydroxide (TMAH), has been reviewed for the structural analysis of humic substances. This method offers a rapid, low-cost approach for methylating carboxylic and hydroxyl groups, aiding in the chromatographic separation and analysis of complex organic materials. The technique provides insights into the structural composition of humic acids, differing from conventional pyrolysis results and challenging existing structural models (Río & Hatcher, 2013).
Biocatalyst Inhibition
Carboxylic acids, as biorenewable chemicals, pose inhibition challenges to microbes used in fermentative production. Understanding the impact of these acids on microbial cell membranes and internal pH is crucial for developing strategies to increase microbial robustness for industrial applications. This research highlights the need for engineering strains with improved tolerance to carboxylic acids, contributing to the sustainable production of biofuels and chemicals (Jarboe, Royce, & Liu, 2013).
Propriétés
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-9-4-3-7(15-9)6-12-5-1-2-8(12)10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBYGRZXSYQXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470022.png)
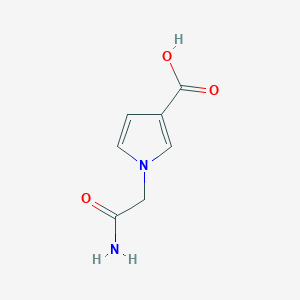
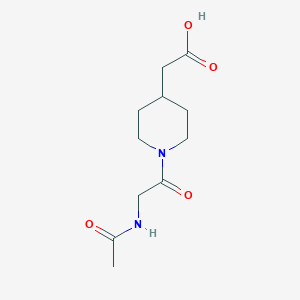
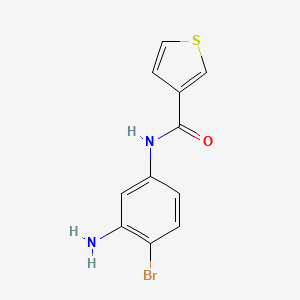
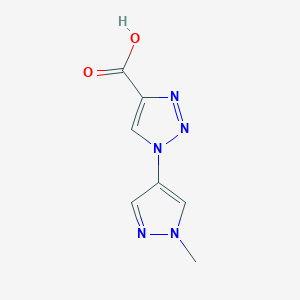
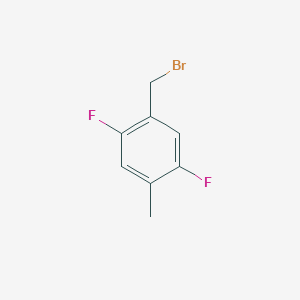
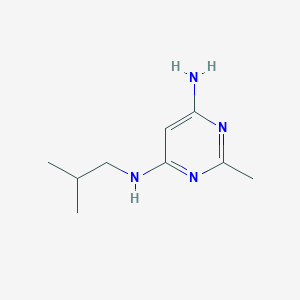
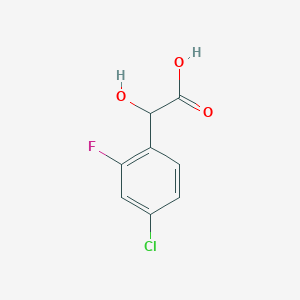
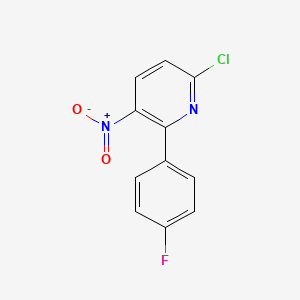
![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)
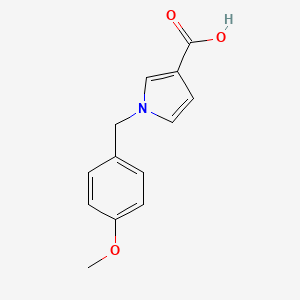
![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)
